molecular formula C12H11NO B6429780 3-(phenoxymethyl)pyridine CAS No. 69966-49-0

3-(phenoxymethyl)pyridine

Cat. No. B6429780
CAS RN: 69966-49-0
M. Wt: 185.22 g/mol
InChI Key: QWAMJXOIACKDRQ-UHFFFAOYSA-N
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Description

“3-(phenoxymethyl)pyridine” is a compound that contains a pyridine ring. Pyridine is a basic heterocyclic organic compound, similar to benzene, and it is often used as a precursor to agrochemicals and pharmaceuticals .


Synthesis Analysis

Pyridine synthesis often involves reactions with N-heterocycles . The synthesis of pyridines from acyclic precursors often uses cyclization reactions . The introduction of a heteroatom into the benzene ring makes more canonical structures possible in the resonance hybrid .


Molecular Structure Analysis

The molecular structure of “3-(phenoxymethyl)pyridine” is characterized by a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The structure is planar with bond angles of 120º .


Chemical Reactions Analysis

Pyridine compounds have been found to undergo a variety of chemical reactions. For instance, pyridine prefers to produce HCN instead of NH3 in certain reaction pathways . A new catalytic method has been described that directly introduces a methyl group onto the aromatic ring .


Physical And Chemical Properties Analysis

The physical properties of pyridines are the consequence of a stable, cyclic, 6- π-electron, π-deficient, aromatic structure containing a ring nitrogen atom . The ring nitrogen is more electronegative than the ring carbons, making the two-, four-, and six-ring carbons more electropositive than otherwise would be .

Scientific Research Applications

Catalytic Activity in Organic Synthesis

3-(Phenoxymethyl)pyridine and related compounds have been investigated for their catalytic activities. For example, pyridine-modified molybdovanadophosphates, which are related to 3-(phenoxymethyl)pyridine, have been studied for their role in the hydroxylation of benzene to phenol (Leng, Ge, Zhou, & Wang, 2008). These studies are crucial for understanding catalytic mechanisms and developing efficient catalysts for organic synthesis.

Material Science and Optoelectronics

In material science and optoelectronics, derivatives of 3-(phenoxymethyl)pyridine have been utilized. For instance, research has been conducted on 3-(aryloxy)pyridines, which include 3-phenoxypyridine, for their potential in enhancing retention for passive avoidance learning in mice (Butler, Poschel, & Marriott, 1981). These findings contribute to the development of materials with specific electrical and optical properties.

Pharmaceutical Research

In the field of pharmaceuticals, compounds related to 3-(phenoxymethyl)pyridine have been synthesized and evaluated for their antimicrobial activities (Gaonkar, Rai, & Prabhuswamy, 2007). This research is vital for discovering new antimicrobial agents and understanding the structure-activity relationship in drug development.

Environmental Applications

There's also research focusing on environmental applications, such as the degradation of pyridine in drinking water using dielectric barrier discharge systems (Li, Yi, Yi, Zhou, & Wang, 2017). This research helps in understanding the removal of harmful organic compounds from water, contributing to environmental protection and public health.

Safety And Hazards

Pyridine compounds can cause irritation of the eyes, nose, and throat if inhaled. They can also lead to vomiting, headache, and dizziness. Ingestion can cause sickness, abdominal pain, and diarrhea. Skin contact with pyridine can lead to irritation, swelling, and redness .

Future Directions

Pyridine scaffolds have been detected in most relevant drug molecules that included pyridine, providing a great possibility for treatment . Pyridine-containing compounds have increasing importance for medicinal application as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic, and anticancer . This has generated interest among researchers in synthesizing a variety of pyridine derivatives .

properties

IUPAC Name

3-(phenoxymethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-2-6-12(7-3-1)14-10-11-5-4-8-13-9-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWAMJXOIACKDRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Phenoxymethyl)pyridine

Synthesis routes and methods

Procedure details

This substance was prepared by a dichlorobis-(triphenylphosphine)nickel (II) catalyzed reaction between 3-methoxyphenylmagnesium bromide (from 50 g of 3-bromo-anisole and 5.9 g of Mg in THF) and 31.8 g of 3-bromopyridine. Yield 23.1 g (62%), bp. 102° /0.15 mmHg, mp. (HCl) 187.5-9° C.
Quantity
50 g
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reactant
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31.8 g
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H TAGAWA, S KUBO, F ISHIKAWA - Chemical and Pharmaceutical …, 1981 - jstage.jst.go.jp
As part of a search for new antiinflammatory agents, some new tricyclic compounds and their acetic acid derivatives were prepared. Pyrido [2, 3-c][1] benzoxepin-5 (11H)-one (4a) and …
Number of citations: 6 www.jstage.jst.go.jp
Y Liang, LQ Shi, ZW Yang - Acta Crystallographica Section E …, 2016 - scripts.iucr.org
In the title compound, C19H13ClF2N2O2, the conformation of the N—H bond in the amide segment is anti to the C=O bond. The molecule is not planar, with dihedral angles between …
Number of citations: 2 scripts.iucr.org

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